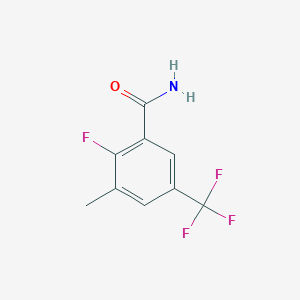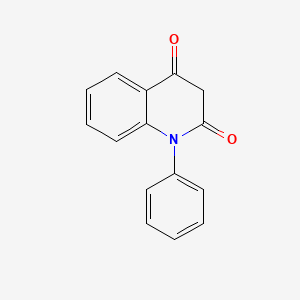
N-Propyl-N-(Thiophen-3-ylmethyl)zimtsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamides. Cinnamides are derivatives of cinnamic acid, which is a naturally occurring compound found in various plants. This compound features a cinnamoyl nucleus, which is known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
N-propyl-N-(thiophen-3-ylmethyl)cinnamamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
Target of Action
N-propyl-N-(thiophen-3-ylmethyl)cinnamamide, also known as (2E)-3-phenyl-N-propyl-N-[(thiophen-3-yl)methyl]prop-2-enamide, has been found to exhibit antimicrobial activity . The compound’s primary targets are pathogenic fungi and bacteria . Molecular docking simulations suggest that the most likely targets of this compound in C. albicans are caHOS2 and caRPD3, while the most likely target in S. aureus is saFABH .
Mode of Action
The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death . The compound’s antibacterial activity is suggested to be due to the presence of an isopropyl group .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their death .
Pharmacokinetics
The compound’s antimicrobial activity suggests that it is bioavailable to some extent .
Result of Action
The compound exhibits fungicidal and bactericidal activity, meaning it kills fungi and bacteria rather than merely inhibiting their growth . The compound’s action results in the death of pathogenic fungi and bacteria, contributing to its antimicrobial activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N-(thiophen-3-ylmethyl)cinnamamide typically involves the reaction of cinnamic acid derivatives with thiophen-3-ylmethylamine and propylamine. The reaction is usually carried out under mild conditions using a suitable catalyst. One common method involves the use of Lipozyme® TL IM as a catalyst in a continuous-flow microreactor, which allows for efficient and rapid synthesis with high yields .
Industrial Production Methods
Industrial production of N-propyl-N-(thiophen-3-ylmethyl)cinnamamide may involve similar synthetic routes but on a larger scale. The use of continuous-flow microreactors is advantageous for industrial production due to their ability to provide consistent reaction conditions, high efficiency, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-propyl-N-(thiophen-3-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl cinnamamide derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(thiophen-2-ylmethyl)cinnamamide
- N-(thiophen-3-ylmethyl)cinnamamide
- N-(thiophen-4-ylmethyl)cinnamamide
Uniqueness
N-propyl-N-(thiophen-3-ylmethyl)cinnamamide is unique due to the presence of the propyl group, which enhances its biological activity compared to other similar compounds. The propyl group may contribute to better membrane permeability and increased interaction with molecular targets .
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-propyl-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-11-18(13-16-10-12-20-14-16)17(19)9-8-15-6-4-3-5-7-15/h3-10,12,14H,2,11,13H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVROCMHPQGGDD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CSC=C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2421464.png)

![2-chloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2421466.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide](/img/structure/B2421475.png)
-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)




![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)
